4-Ethoxy vs. 4-Methoxy Substitution: Calculated Lipophilicity and Predicted CNS Penetration
The 4-ethoxyphenyl substituent on the target compound (CAS 847390-11-8) increases calculated logP by approximately 0.5 log units relative to the 4-methoxy analog (CAS not available but structure-confirmed: 1-(4-methoxyphenyl)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea), based on in silico prediction using the XLogP3 algorithm [1]. This lipophilicity increment is expected to enhance passive blood-brain barrier permeability according to the Wager CNS MPO scoring paradigm, shifting the compound into a more favorable CNS drug-like space [2]. The 4-methoxy analog, with lower logP, falls closer to the boundary of acceptable CNS penetration.
| Evidence Dimension | Calculated octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 ≈ 4.2 (4-ethoxyphenyl derivative, CAS 847390-11-8) |
| Comparator Or Baseline | XLogP3 ≈ 3.7 (4-methoxyphenyl analog, predicted from structure) |
| Quantified Difference | ΔXLogP3 ≈ +0.5 log units |
| Conditions | In silico prediction using XLogP3 algorithm; no experimental logP data available for either compound |
Why This Matters
For CNS-targeted screening campaigns, the 0.5 log unit higher lipophilicity of the 4-ethoxy derivative predicts superior brain exposure, making it a preferred procurement choice over the 4-methoxy analog when passive permeability is a selection criterion.
- [1] PubChem. XLogP3 Prediction for 1-(4-ethoxyphenyl)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea. Computed by PubChem via XLogP3 algorithm. Available at: https://pubchem.ncbi.nlm.nih.gov/ View Source
- [2] Wager TT, Hou X, Verhoest PR, Villalobos A. Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties. ACS Chem Neurosci. 2010;1(6):435-449. doi:10.1021/cn100008c View Source
